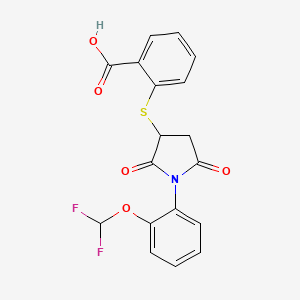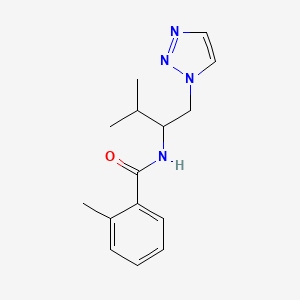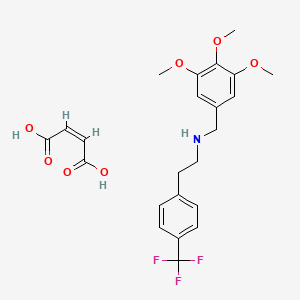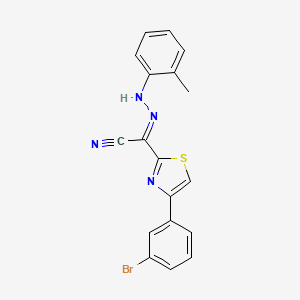![molecular formula C19H14F3N3O2 B2923294 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1421496-83-4](/img/structure/B2923294.png)
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide is a synthetic compound known for its significant applications in various scientific fields. Its unique structure, characterized by a trifluoromethyl group attached to a phenoxy and benzimidazole moiety, grants it distinctive chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide typically involves the following steps:
Synthesis of the starting material: : The compound begins with the synthesis of 3-(trifluoromethyl)phenol, which undergoes a reaction with 4-chlorobutyne under alkaline conditions to form the intermediate compound.
Formation of benzimidazole: : The intermediate is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole core.
Amidation reaction: : Finally, the benzimidazole compound undergoes an amidation reaction with a suitable carboxylic acid derivative to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis follows similar steps but on a larger scale. The reactions are optimized for higher yields and purity, often employing catalysts and controlled reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: : Reduction reactions typically involve the use of reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: : The trifluoromethyl group and phenoxy moiety can participate in substitution reactions, often facilitated by nucleophilic agents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: : Nucleophiles like amines or halides are used under various solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products from these reactions vary but generally include oxidized, reduced, or substituted derivatives that retain the core benzimidazole structure.
Wissenschaftliche Forschungsanwendungen
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide finds extensive use in scientific research across multiple domains:
Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Its biological activity is examined for potential pharmaceutical applications, particularly in oncology and antimicrobial research.
Medicine: : Investigations into its efficacy as a drug candidate for various diseases are ongoing, owing to its unique interactions with biological targets.
Industry: : It is used in developing new materials, including polymers and specialized coatings, leveraging its chemical stability and reactivity.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its mechanism often involves:
Binding to target molecules: : The trifluoromethyl group enhances binding affinity to certain proteins, improving its potency.
Pathway modulation: : It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
N-(4-(trifluoromethyl)phenoxy)butyl derivatives: : Compounds with variations in the alkyne or benzimidazole structures.
Trifluoromethylated benzimidazoles: : Molecules with similar core structures but differing functional groups.
Unique Features
What sets N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide apart is its combination of the trifluoromethyl group with the benzimidazole and but-2-yn-1-yl moieties. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a compound of significant interest in various research and industrial applications.
Eigenschaften
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c20-19(21,22)14-4-3-5-15(11-14)27-9-2-1-8-23-18(26)13-6-7-16-17(10-13)25-12-24-16/h3-7,10-12H,8-9H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUICAAZMGIEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CC3=C(C=C2)N=CN3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2923211.png)
![N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2923213.png)
![4-{[(2Z)-4-(4-chlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2923214.png)
![9-(3-chloro-2-methylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2923215.png)


![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2923219.png)
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2923222.png)
![2-cyclohexyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B2923223.png)

![N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2923226.png)



